molecular formula C5H6Cl2N4 B13732202 4-(Dichloromethyl)-6-methyl-1,3,5-triazin-2-amine

4-(Dichloromethyl)-6-methyl-1,3,5-triazin-2-amine

Cat. No.: B13732202
M. Wt: 193.03 g/mol
InChI Key: ACDOKCDHGXQCLN-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)-6-methyl-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a dichloromethyl group and a methyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethyl)-6-methyl-1,3,5-triazin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-amino-4,6-dichloro-1,3,5-triazine with methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the process. The final product is typically purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethyl)-6-methyl-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted triazines with various functional groups.

    Oxidation Reactions: Products include oxides or other oxidized derivatives of the triazine ring.

    Reduction Reactions: Products include amines or other reduced derivatives.

Scientific Research Applications

4-(Dichloromethyl)-6-methyl-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dichloromethyl)-6-methyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The dichloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activity or alteration of cellular processes. The triazine ring can also interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): A strong mutagen found in chlorinated waters.

    Dichloromethane: A common solvent that can react with amines and triazoles.

Uniqueness

4-(Dichloromethyl)-6-methyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H6Cl2N4

Molecular Weight

193.03 g/mol

IUPAC Name

4-(dichloromethyl)-6-methyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C5H6Cl2N4/c1-2-9-4(3(6)7)11-5(8)10-2/h3H,1H3,(H2,8,9,10,11)

InChI Key

ACDOKCDHGXQCLN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)N)C(Cl)Cl

Origin of Product

United States

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